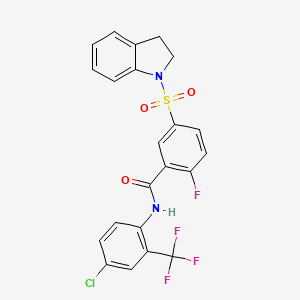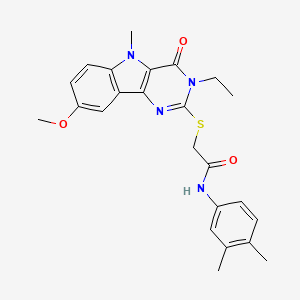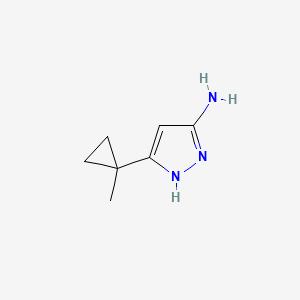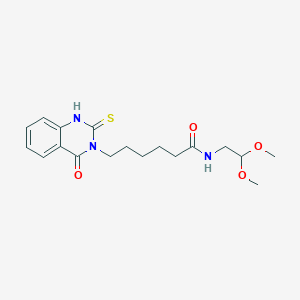
5-(3-Fluorophenoxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1522520-75-7 . It has a molecular weight of 233.2 . The compound is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8FNO3/c13-8-2-1-3-9 (6-8)17-10-4-5-11 (12 (15)16)14-7-10/h1-7H, (H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, there are studies on the reactions of similar compounds .It is stored at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Carbon Dots and Fluorescence
Research has identified organic fluorophores, such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid and its derivatives, as key components contributing to the high fluorescence quantum yields of carbon dots. This discovery underscores the significance of such organic compounds in enhancing the fluorescence characteristics of carbon dots, potentially expanding their applications in fields like imaging and sensor technology (Shi et al., 2016).
Polymer Solar Cells
A novel class of alcohol-soluble conjugated polymers incorporating pyridine derivatives has been developed for use as cathode interfacial layers in polymer solar cells (PSCs). These polymers significantly improve the power conversion efficiency of PSCs by facilitating solution processing, enhancing cathode work functions, and n-doping fullerene acceptors. This development marks a step forward in the optimization of PSC fabrication and performance, leveraging the unique properties of pyridine derivatives (Chen et al., 2017).
Prostate Cancer Imaging
The synthesis and evaluation of 2-(3-{1-carboxy-5-[(6-[^18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([^18F]DCFPyL) for prostate-specific membrane antigen (PSMA)-based PET imaging in prostate cancer highlight the potential of fluoropyridine derivatives in medical diagnostics. This agent demonstrates high specificity and efficacy in imaging PSMA-expressing tissues, offering promising prospects for enhancing the accuracy and effectiveness of prostate cancer diagnostics (Chen et al., 2011).
Magnetic Properties of Coordination Polymers
Research into the synthesis and magnetic properties of cobalt(II) coordination polymers using carboxylic ligands, including derivatives of pyridine, demonstrates the intricate relationship between molecular structure and magnetic behavior. These studies provide valuable insights into the design and development of new magnetic materials with potential applications in data storage, sensing, and quantum computing (Lama et al., 2010).
Fluorescent pH Sensors
The development of heteroatom-containing organic fluorophores, such as 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), demonstrates the ability of pyridine derivatives to act as fluorescent pH sensors. These sensors exhibit reversible fluorescence switching in response to pH changes, offering innovative tools for chemical and biological analysis (Yang et al., 2013).
Propiedades
IUPAC Name |
5-(3-fluorophenoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-2-1-3-9(6-8)17-10-4-5-11(12(15)16)14-7-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXCHFGPIEVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)

![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)



![N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600179.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2600180.png)



